ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
Ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a brominated tetrahydro-γ-carboline derivative with a fused pyridoindole core. This compound features an ethyl ester group at position 2, a methyl substituent at position 5, and a bromine atom at position 8 of the indole moiety. Its molecular formula is C₁₆H₁₉BrN₂O₂, and its molecular weight is 351.24 g/mol.
Properties
IUPAC Name |
ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-3-20-15(19)18-7-6-14-12(9-18)11-8-10(16)4-5-13(11)17(14)2/h4-5,8H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXJOQGINUBAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- The synthesis begins with the preparation of the hexahydro-pyridoindole intermediate, specifically [4aS,9bR]-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.
- This intermediate can be obtained as a free base by treatment with 50% aqueous sodium hydroxide solution, followed by extraction into methyl tert-butyl ether (MTBE).
Esterification Step
- The free base intermediate is suspended in tetrahydrofuran (THF) with triethylamine at 0°C (ice-water bath).
- Ethyl chloroformate is added dropwise to the suspension to form the ethyl carboxylate ester at the 2-position.
- The reaction is typically performed at 25°C for approximately 1.33 hours.
- The product formed is ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate with a high yield (~98%).
Functional Group Transformations
- The Boc protecting group (if used in precursor steps) is cleaved and replaced by protected hydroxyacetyl side chains via acid chloride intermediates.
- Subsequent deprotection steps involve treatment with aqueous lithium hydroxide to yield hydroxyethanone derivatives.
- The reaction mixtures are often stirred at elevated temperatures (80–100°C) under nitrogen atmosphere for extended periods (10–12 hours) to ensure completion.
Purification
- After reaction completion, the mixtures are filtered and extracted with ethyl acetate.
- Organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
- Final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) under formic acid (FA) conditions to isolate the pure this compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Free base preparation | 50% NaOH aqueous solution, extraction with MTBE | Room temperature | - | - | Formation of hexahydro-pyridoindole intermediate |
| Esterification | Ethyl chloroformate, triethylamine, THF | 0°C to 25°C | 1.33 hours | 98 | High yield ester formation |
| Boc group cleavage & acylation | Acid chloride of hydroxyacetyl side chain | Room temp to 80°C | 10 hours | - | Intermediate functionalization |
| Deprotection | Aqueous lithium hydroxide | Room temp | - | - | Hydroxyethanone derivative formation |
| Heating under nitrogen | Stirring at 100°C under N2 | 100°C | 12 hours | - | Completion of cyclization or rearrangement steps |
| Purification | Reversed-phase HPLC (FA condition) | Ambient | - | - | Isolation of pure product |
Research Findings and Notes
- The Suzuki-Miyaura coupling reaction is often employed for introducing substituents such as the bromo group or other aryl groups via triflate intermediates.
- The use of protective groups like Boc is critical to control reactivity during multi-step synthesis.
- Reaction monitoring by NMR and chromatographic techniques ensures the formation of desired intermediates and final products.
- The synthetic accessibility score of this compound is moderate (approx. 3.22), indicating a somewhat complex but feasible synthetic route.
- The compound shows good solubility in organic solvents and is stable under the described reaction conditions.
- The overall synthetic route is designed to minimize side reactions and maximize stereochemical control, especially at chiral centers in the pyridoindole ring system.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Relevance to Preparation |
|---|---|---|
| Molecular Weight | 325.20 g/mol | Guides stoichiometric calculations |
| Solubility | 0.063 mg/ml (ESOL) | Solvent choice for reactions and purification |
| Log P (octanol/water) | ~2.59 | Indicates moderate lipophilicity, affects extraction |
| Number of Rotatable Bonds | 3 | Influences conformational flexibility |
| Number of H-bond Acceptors | 2 | Affects solubility and reaction mechanisms |
| Number of H-bond Donors | 1 | Influences hydrogen bonding in intermediates |
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the indole ring to its corresponding oxindole derivative.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Research indicates that pyridoindole derivatives exhibit a range of biological activities, making them promising candidates for pharmaceutical applications. Ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has shown potential in the following areas:
Anticancer Activity
Studies have suggested that compounds with a pyridoindole structure can inhibit cancer cell proliferation. This compound may target specific pathways involved in tumor growth and survival.
Anti-inflammatory Effects
Preliminary investigations indicate that this compound might modulate inflammatory responses by interacting with enzymes or receptors involved in inflammatory pathways. For instance, it has shown inhibitory effects on human cyclic GMP–AMP synthase (cGAS), which is implicated in autoimmune conditions.
Neuroprotective Properties
The unique structural features of this compound may confer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
Cyclization Reactions
Cyclization reactions involving appropriate precursors can yield the desired pyridoindole structure through various catalytic processes.
Bromination Techniques
Bromination at the 8-position is critical for enhancing the compound's biological activity and can be achieved through electrophilic aromatic substitution reactions.
Mechanism of Action
The mechanism by which ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyridoindole Carboxylates
Key Observations :
Positional Effects : Bromination at position 8 (as in the target compound and 8d) vs. chlorination at position 6 (8e) alters electron density and steric bulk, influencing reactivity and intermolecular interactions (e.g., higher melting points for halogenated derivatives).
Methyl vs. Benzoyl Substituents : The 5-methyl group in the target compound may confer metabolic stability compared to the 5-(4-Cl-benzoyl) group in compound 10, which enhances hypoglycemic activity .
Key Observations :
- Protecting Group Strategies : Boc (tert-butyl) and benzyl esters are introduced via anhydride or chloroformate reagents, achieving high yields (>80%). The ethyl ester in the target compound likely follows analogous methods but may require ethyl chloroformate.
- Purification : Silica gel chromatography is standard for these derivatives, ensuring purity >85% .
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, analogs provide insights:
Hypoglycemic Activity : Compound 10 (ethyl 8-(benzyloxy)-5-(4-Cl-benzoyl)-7-fluoro-...) demonstrated 1.2× higher activity than metformin, attributed to the carbazole scaffold and electron-withdrawing groups . The target compound’s 8-bromo and 5-methyl groups may modulate similar pathways but require validation.
Antioxidant and Anti-Ischemic Potential: Brominated indole derivatives (e.g., 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) show promise in ischemia models, suggesting the bromine atom in the target compound could enhance radical scavenging .
Biological Activity
Ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C14H14BrN
- CAS Number : 1215657-89-8
- Molecular Weight : 292.17 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific pathogens.
- Neuroprotective Effects : Investigations are ongoing regarding its role in neuroprotection and potential applications in neurodegenerative diseases.
The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that the compound:
- Triggers intrinsic and extrinsic apoptotic pathways.
- Inhibits cell cycle progression, particularly at the G0/G1 phase.
Case Studies and Data
A study evaluating the compound's effects on glioma cell lines (U87MG and T98G) revealed significant cytotoxicity with IC50 values ranging from 1.64 to 5.50 µM. The compound was compared with doxorubicin, a standard chemotherapeutic agent, which had IC50 values between 0.70 and 9.61 µM. The selectivity index (SI) for ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole was notably higher than that of doxorubicin, indicating its potential as a targeted therapy (Table 1).
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ethyl 8-bromo... | 1.64 - 5.50 | Higher than Doxorubicin |
| Doxorubicin | 0.70 - 9.61 | Lower than Ethyl Compound |
Antimicrobial Properties
Initial investigations into the antimicrobial activity of ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole have shown effectiveness against certain bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Research Findings
A recent study utilized machine learning techniques to predict the antimicrobial efficacy of various compounds, including derivatives of pyridoindoles. Ethyl 8-bromo... demonstrated promising predictive scores for antimicrobial activity against gram-positive bacteria.
Neuroprotective Effects
Emerging research suggests that ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole may possess neuroprotective properties. Preliminary studies indicate that it could mitigate oxidative stress and inflammation in neuronal cells.
Potential Applications
The neuroprotective potential could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate?
A CuI-catalyzed cycloaddition in PEG-400/DMF solvent systems (2:1 v/v) is effective for synthesizing structurally related brominated indole derivatives. Key steps include refluxing with 1-ethynylarenes, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane). Monitor reaction progress using TLC (Rf = 0.30 in ethyl acetate/hexane) and confirm structure via H/C NMR and HRMS .
Q. How should researchers characterize the purity and structural integrity of this compound?
Essential techniques include:
- NMR Spectroscopy : Confirm substituent positions (e.g., bromine at C8, methyl at C5) through chemical shifts and coupling constants.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed m/z 427.0757 [M+H] for a brominated indole analog) .
- TLC : Use 70:30 ethyl acetate/hexane to verify purity and monitor reaction intermediates .
Q. What purification strategies are optimal for isolating this compound?
Flash column chromatography with ethyl acetate/hexane gradients (e.g., 70:30) effectively removes unreacted starting materials and catalysts. For polar byproducts, recrystallization from DMF/acetic acid mixtures improves crystallinity .
Q. What solvent systems are compatible with this compound during synthesis?
Polar aprotic solvents like DMF and PEG-400 enhance reaction efficiency in Cu-catalyzed cyclizations. Post-reaction, residual DMF can be removed via vacuum distillation at 90°C .
Advanced Research Questions
Q. How does the bromine substituent at C8 influence regioselectivity in subsequent functionalization?
The bromine atom acts as a directing group, favoring electrophilic substitution at C7 or C9 due to its electron-withdrawing nature. Computational studies (e.g., DFT) can predict sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.
- Apoptosis Studies : Employ flow cytometry with Annexin V/PI staining to assess mechanistic pathways .
Q. How can researchers address low yields in large-scale syntheses?
Optimize catalyst loading (e.g., 10-15 mol% CuI) and reaction time (12-24 hrs). Scale-up trials in continuous flow reactors may improve mixing and heat transfer, reducing side-product formation .
Q. What strategies mitigate decomposition during storage?
Store under inert gas (N/Ar) at -20°C in amber vials. Avoid prolonged exposure to light or moisture, which can hydrolyze the ethyl carboxylate group .
Q. How do structural analogs (e.g., chloro or methoxy substitutions) compare in biological activity?
- Bromine : Enhances lipophilicity and DNA intercalation potential.
- Chlorine : Increases electrophilicity, improving covalent binding to target proteins.
- Methoxy : Modulates solubility and metabolic stability .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or DNA.
- Pharmacophore Modeling : Identify critical functional groups (e.g., bromine, carboxylate) for activity .
Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields?
- Catalyst Source : Commercial CuI may vary in purity; pre-dry catalysts at 100°C.
- Solvent Ratios : Adjust PEG-400/DMF ratios (1:1 to 3:1) to balance reactivity and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
